1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
Description
1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-carboxamide derivative featuring a 1,2,3-triazole core substituted with a methyl group at the N1 position and a bis-thiophenylmethyl group (thiophen-2-yl and thiophen-3-yl) at the carboxamide nitrogen. The 1,2,3-triazole scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in click chemistry-based synthesis .
Properties
IUPAC Name |
1-methyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS2/c1-17-7-10(15-16-17)13(18)14-12(9-4-6-19-8-9)11-3-2-5-20-11/h2-8,12H,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYLEVYNSLLCQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a between an azide and an alkyne.
Introduction of Thiophene Rings: The thiophene rings can be introduced through a series of substitution reactions involving thiophene derivatives.
Final Coupling: The final step involves coupling the triazole ring with the thiophene rings and the carboxamide group under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the thiophene rings.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene rings, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Properties
Research indicates that triazole derivatives, including 1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide, exhibit significant antimicrobial and antifungal activities. These compounds are particularly effective against a range of pathogens due to their ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance, compounds that incorporate thiophene rings have demonstrated enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapeutics .
Material Science
Organic Semiconductors
The unique electronic properties of 1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide make it a candidate for use in organic semiconductors. Its ability to form stable thin films and its favorable charge transport properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Conductive Polymers
In material science, this compound can be utilized in the synthesis of conductive polymers. The incorporation of thiophene units enhances the electrical conductivity and stability of polymers, making them suitable for applications in flexible electronics and sensors .
Biological Research
Biochemical Probes
In biological research, 1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide serves as a valuable probe for studying enzyme activity and protein interactions. Its structural features allow it to selectively bind to certain enzymes or receptors, facilitating investigations into their mechanisms of action .
Drug Development
The compound's diverse biological activities position it as a promising lead compound in drug discovery programs aimed at developing new therapeutics for infectious diseases and cancer. Ongoing research focuses on optimizing its pharmacokinetic properties and minimizing potential side effects through structural modifications .
Industrial Applications
Catalysis
In industrial chemistry, 1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide can act as a catalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it attractive for sustainable chemistry practices .
Synthesis of Advanced Materials
The compound is also involved in the synthesis of advanced materials with tailored properties for specific applications. Its versatility allows it to be incorporated into composite materials that require enhanced mechanical or thermal stability .
Mechanism of Action
The mechanism of action of 1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound is structurally related to other 1H-1,2,3-triazole-4-carboxamides, differing primarily in the substituents on the triazole and carboxamide moieties. Key analogues include:
Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives
*Calculated using PubChem or ChemDraw.
Crystallographic and Computational Insights
- Crystal Packing : If crystallized, Mercury CSD () could analyze packing motifs, likely showing π-π stacking between thiophene rings and hydrogen bonds involving the carboxamide NH .
- Docking Studies : Analogous to ’s docking poses (e.g., compound 9c binding to α-glucosidase), the bis-thiophenyl group may occupy hydrophobic pockets in target enzymes .
Biological Activity
1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This triazole derivative is characterized by its unique structural features, which may confer specific interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 286.36 g/mol |
| CAS Number | 2034306-09-5 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The triazole ring is known for its role in enzyme inhibition and receptor modulation. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation or survival pathways.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, influencing signaling pathways critical for cellular functions.
Anticancer Activity
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. Specifically, research has shown that 1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide displays:
- Cytotoxic Effects : The compound has shown selective cytotoxicity against various cancer cell lines. For instance, it was evaluated against the NCI panel of 60 human cancer cell lines, revealing a significant growth inhibition (GI50) in multiple types of cancer cells, including leukemia and solid tumors .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Triazole derivatives are known to exhibit antifungal and antibacterial activities. Preliminary results suggest that this compound may inhibit the growth of certain pathogenic microorganisms, although detailed studies are required to quantify its efficacy and mechanism against specific pathogens.
Study 1: Anticancer Efficacy
In a recent study published in Nature, researchers synthesized a series of triazole derivatives and evaluated their anticancer activity. Among these, the compound exhibited promising results:
- Cell Lines Tested : Jurkat T-cells (leukemia), A549 (lung cancer), and MCF7 (breast cancer).
- Results : The compound induced apoptosis characterized by DNA fragmentation and mitochondrial membrane potential reduction .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial potential of triazole derivatives. The results indicated that:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-methyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be maximized?
- Methodology: The compound’s triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging terminal alkynes and azides under mild conditions (e.g., room temperature, DMF solvent). Post-cycloaddition, the thiophene substituents are introduced via nucleophilic substitution or Suzuki-Miyaura coupling. Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
- Key Parameters: Monitor reaction progress via TLC (Rf ~0.4 in 1:1 EtOAc/hexane). Use FT-IR to confirm triazole formation (C-N stretch at 1,250–1,350 cm⁻¹) and ¹H NMR to verify substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm) .
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
- Methodology: Combine ¹³C NMR (to identify carbonyl carbons at ~165 ppm) and HSQC/HMBC for heteronuclear correlations, particularly between the triazole C-4 and the carboxamide group. High-resolution mass spectrometry (HRMS) with ESI+ ensures molecular ion accuracy (e.g., [M+H]+ calculated within 1 ppm error) .
- Common Pitfalls: Overlapping signals in ¹H NMR due to thiophene protons can be mitigated by 2D-COSY or NOESY for spatial assignment .
Advanced Research Questions
Q. What strategies address contradictory biological activity data across studies (e.g., antimicrobial efficacy)?
- Methodology:
- Experimental Design: Standardize assays (e.g., broth microdilution for MIC values) using reference strains (e.g., S. aureus ATCC 29213) and include positive controls (e.g., ciprofloxacin). Replicate studies under identical conditions (pH, temperature) .
- Data Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting membrane permeability). Use ICReDD’s computational reaction design tools to model interactions with bacterial targets (e.g., dihydrofolate reductase) and validate via molecular docking .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
- Methodology:
- Modification Strategy: Introduce electron-withdrawing groups (e.g., -NO₂) at the thiophene 5-position to enhance metabolic stability. Replace the methyl group on the triazole with trifluoromethyl to improve lipophilicity (clogP <3.5) .
- In Vitro Testing: Assess hepatic microsomal stability (rat/human CYP450 isoforms) and plasma protein binding (equilibrium dialysis) to prioritize derivatives with >60% remaining parent compound after 1 hour .
Q. What computational approaches predict off-target interactions and toxicity risks?
- Methodology:
- In Silico Screening: Use Schrödinger’s Phase Similarity Ensemble Approach (SEA) to compare the compound’s pharmacophore against databases like ChEMBL. Validate predictions via in vitro kinase profiling (e.g., Eurofins KinaseProfiler) .
- Toxicity Prediction: Apply ADMET Predictor™ for hepatotoxicity (e.g., mitochondrial membrane potential disruption) and Ames test simulations to flag mutagenic risks .
Data Contradiction Resolution
Q. How should researchers reconcile discrepancies in reported synthetic yields (e.g., 60% vs. 85%)?
- Methodology:
- Variable Isolation: Test key parameters (e.g., catalyst loading, reaction time) using Design of Experiments (DoE) software (e.g., JMP). For example, increasing Cu(I) catalyst from 5 mol% to 10 mol% may improve yield by 15% .
- Analytical Validation: Compare HPLC purity profiles (C18 column, 220 nm detection) across batches to identify impurities (e.g., unreacted azide at RT 2.1 min) .
Mechanistic Insights
Q. What experimental techniques elucidate the compound’s mechanism of action in cancer cell lines?
- Methodology:
- Cellular Assays: Perform flow cytometry (Annexin V/PI staining) to quantify apoptosis in HCT-116 cells. Combine with RNA-seq to identify dysregulated pathways (e.g., p53 activation) .
- Target Engagement: Use CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., tubulin) by monitoring protein thermal stability shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
